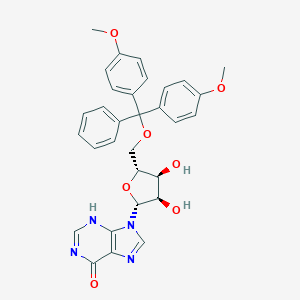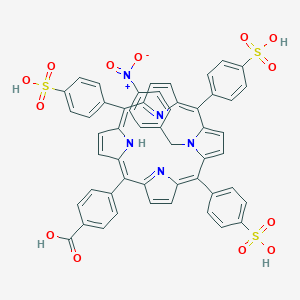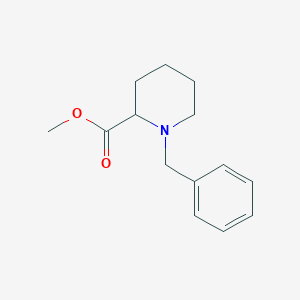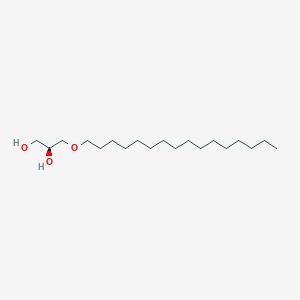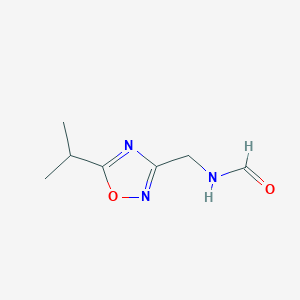
Anhídrido metanosulfónico
Descripción general
Descripción
Methanesulfonic anhydride is a pivotal compound in organic chemistry, known for its adaptability and broad utility. It is a colorless liquid with a distinct odor and serves as a key reagent in various organic synthesis endeavors. Its recent prominence in the pharmaceutical and agrochemical sectors underscores its efficacy in driving specific chemical conversions .
Aplicaciones Científicas De Investigación
Methanesulfonic anhydride plays a significant role in various scientific research applications:
Mecanismo De Acción
Target of Action
Methanesulfonic anhydride’s primary targets are alcohols and amines . It is particularly used as a reagent for converting alcohols to mesylates, which serve as crucial intermediates in various organic transformations . Its application extends to the preparation of sulfonamides, where it serves as a key building block .
Mode of Action
The reactivity of Methanesulfonic anhydride stems from the mesyl group (CH₃SO₂), which readily undergoes nucleophilic substitution reactions . This characteristic makes it invaluable in forming esters and amides, key processes in organic synthesis . It can also convert amines to sulfonamides .
Biochemical Pathways
Methanesulfonic anhydride plays a pivotal role in organic synthesis, particularly in the synthesis of nucleoside analogs, which are significant in the development of antiviral and anticancer drugs . The ability of methanesulfonic anhydride to selectively modify nucleoside structures has made it a valuable tool in medicinal chemistry .
Pharmacokinetics
Its solubility in various organic solvents underscores its utility in chemical transformations .
Result of Action
The result of Methanesulfonic anhydride’s action is the formation of mesylates from alcohols and sulfonamides from amines . These products are crucial intermediates in various organic transformations .
Action Environment
Methanesulfonic anhydride is a colorless liquid with a distinct odor . Its violent reactivity with water necessitates cautious handling to prevent accidents in the laboratory . It should be stored in a tightly sealed container, away from heat and moisture . When working with methanesulfonic anhydride, it is essential to work in a well-ventilated area to avoid inhalation of vapors .
Análisis Bioquímico
Biochemical Properties
Methanesulfonic anhydride plays a significant role in biochemical reactions due to its ability to undergo nucleophilic substitution. It interacts with various enzymes, proteins, and other biomolecules. For instance, methanesulfonic anhydride can convert alcohols to mesylates, which are crucial intermediates in organic synthesis . Additionally, it can catalyze the esterification of alcohols by carboxylic acids . The interactions of methanesulfonic anhydride with these biomolecules are primarily based on its reactivity with the mesyl group (CH₃SO₂), which facilitates the formation of esters and amides .
Cellular Effects
Methanesulfonic anhydride has notable effects on various types of cells and cellular processes. It influences cell function by modifying biomolecules such as proteins and nucleic acids. This compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, methanesulfonic anhydride’s ability to form mesylates can lead to changes in protein function and enzyme activity, thereby impacting cellular processes . Due to its highly reactive nature, methanesulfonic anhydride must be handled with caution to prevent adverse cellular effects .
Molecular Mechanism
The molecular mechanism of methanesulfonic anhydride involves its reactivity with nucleophiles. It exerts its effects by forming covalent bonds with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Methanesulfonic anhydride can convert alcohols to mesylates, which can then participate in further biochemical reactions . This compound’s ability to modify proteins and nucleic acids at the molecular level is central to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methanesulfonic anhydride can change over time due to its stability and degradation. Methanesulfonic anhydride is known to be highly reactive and can hydrolyze in the presence of water . This hydrolysis can lead to the formation of methanesulfonic acid, which may have different biochemical properties. Long-term exposure to methanesulfonic anhydride can result in changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of methanesulfonic anhydride vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Methanesulfonic anhydride’s reactivity can cause severe burns upon contact with skin and eyes, and inhalation of its vapors can lead to respiratory irritation . Therefore, it is crucial to determine the appropriate dosage to minimize adverse effects in animal studies .
Metabolic Pathways
Methanesulfonic anhydride is involved in various metabolic pathways, particularly those related to the synthesis of sulfonamides and mesylates. It interacts with enzymes and cofactors that facilitate these biochemical reactions . For example, methanesulfonic anhydride can catalyze the esterification of alcohols by carboxylic acids, leading to the formation of esters . These metabolic pathways are essential for the compound’s role in organic synthesis and biochemical transformations .
Transport and Distribution
Within cells and tissues, methanesulfonic anhydride is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can affect its biochemical activity. Methanesulfonic anhydride’s reactivity with nucleophiles allows it to interact with various cellular components, influencing its distribution within the cell . Proper handling and storage are necessary to ensure its stability and prevent unwanted reactions .
Subcellular Localization
Methanesulfonic anhydride’s subcellular localization is influenced by its chemical properties and interactions with biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s ability to modify proteins and nucleic acids can affect its activity and function within different subcellular locations . Understanding its subcellular localization is crucial for elucidating its biochemical effects .
Métodos De Preparación
Methanesulfonic anhydride is typically synthesized by reacting methanesulfonyl chloride with a base such as pyridine or triethylamine . Another method involves mixing methanesulfonic acid with phosphorus pentoxide and heating the mixture to complete the dehydration of the acid . The industrial production often involves in situ generation by reacting methanesulfonyl chloride with a base .
Análisis De Reacciones Químicas
Methanesulfonic anhydride undergoes various types of reactions, including:
Nucleophilic Substitution: It reacts with alcohols to form methylsulfonyl esters (mesylates).
Sulfonation: It can undergo Friedel-Crafts sulfonation reactions with benzene or substituted benzene.
Thioesterification: It promotes the synthesis of thioesters from feedstock acids and thiols.
Common reagents used in these reactions include bases like pyridine, triethylamine, and dimethyl sulfoxide. Major products formed include mesylates, aldehydes, ketones, and thioesters .
Comparación Con Compuestos Similares
Methanesulfonic anhydride is often compared with methanesulfonyl chloride, another widely used methanesulfonylation reagent. Unlike methanesulfonyl chloride, methanesulfonic anhydride prevents the formation of chlorinated by-products during reactions . Similar compounds include:
- Methanesulfonyl chloride
- Methylsulfonyl methanesulfonate
- Mesyl anhydride
- Mesylic anhydride
Methanesulfonic anhydride’s unique ability to prevent chlorinated by-products and its versatility in various reactions highlight its importance in organic synthesis.
Propiedades
IUPAC Name |
methylsulfonyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O5S2/c1-8(3,4)7-9(2,5)6/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDROVVXIHRYMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864010 | |
| Record name | Methanesulfonic acid, 1,1'-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-01-3 | |
| Record name | Methanesulfonic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007143013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonic acid, 1,1'-anhydride | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonic acid, 1,1'-anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulphonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANESULFONIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J492U7J4PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methanesulfonic anhydride (Ms2O) primarily used for in organic synthesis?
A1: Methanesulfonic anhydride (Ms2O) is a versatile reagent used for introducing the methanesulfonyl (mesyl, Ms) group into organic molecules. It acts as a powerful electrophile, enabling a variety of transformations. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you give some specific examples of reactions where methanesulfonic anhydride is used?
A2: Certainly! Methanesulfonic anhydride is employed in various reactions such as:
- Conversion of alcohols to mesylates: This is a common strategy to transform alcohols into better leaving groups for subsequent nucleophilic substitution reactions. [, , , ]
- Formation of sulfones: Methanesulfonic anhydride reacts with aromatics like toluene in the presence of zeolite catalysts, yielding methyl tolyl sulfone with remarkable regioselectivity. [, ]
- Synthesis of thioesters: Methanesulfonic anhydride promotes the direct coupling of carboxylic acids with thiols, providing a sustainable route to thioesters. []
- Fries Rearrangement: When combined with methanesulfonic acid, methanesulfonic anhydride effectively mediates the Fries rearrangement of aryl esters to produce hydroxy aryl ketones in high yields. []
Q3: The papers mention "regioselective methanesulfonylation." What makes this property significant?
A3: Regioselective methanesulfonylation, particularly in the case of toluene, is significant because it preferentially attaches the methanesulfonyl group to a specific position on the aromatic ring. This control over the reaction's outcome is crucial in organic synthesis, especially when synthesizing complex molecules where precise structure is paramount. [, ]
Q4: Methanesulfonic anhydride is often used in conjunction with other reagents. Can you give an example?
A4: Absolutely. In the synthesis of carbonates and carbamates, methanesulfonic anhydride plays a key role. Carbon dioxide is first reacted with an alcohol or amine to generate the corresponding anion in situ. Subsequent addition of methanesulfonic anhydride leads to the formation of methanesulfonyl carbonates or carbamates, which can be further transformed into the desired carbonates and carbamates. [, ]
Q5: What are the structural characteristics of methanesulfonic anhydride?
A5: Methanesulfonic anhydride (Ms2O) has the molecular formula C2H6O5S2 and a molecular weight of 174.20 g/mol. [] It is a symmetrical anhydride with a sulfur atom bonded to two oxygen atoms and a methyl group.
Q6: Are there any safety concerns associated with using methanesulfonic anhydride?
A6: Yes, methanesulfonic anhydride is corrosive and moisture-sensitive. It's essential to handle it with care, using appropriate personal protective equipment and working in a well-ventilated area. []
Q7: How does the reactivity of methanesulfonic anhydride compare to other similar reagents, like methanesulfonyl chloride?
A8: While both methanesulfonic anhydride and methanesulfonyl chloride can introduce the methanesulfonyl group, their reactivity profiles differ. Methanesulfonic anhydride is generally more reactive and can lead to faster reaction rates. Additionally, it produces methanesulfonic acid as a byproduct, which might be preferable to the hydrogen chloride generated when using methanesulfonyl chloride. []
Q8: Are there any known methods for synthesizing methanesulfonic anhydride?
A9: Yes, a common method for synthesizing methanesulfonic anhydride involves reacting methanesulfonic acid with thionyl chloride. Optimizing reaction conditions like temperature, molar ratio, and solvent is crucial to achieve high yields of the desired product. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


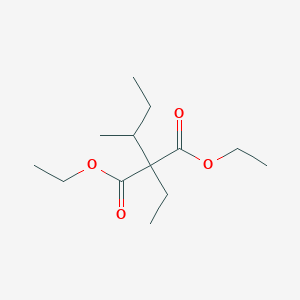
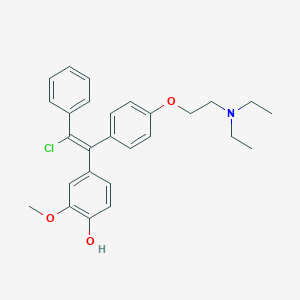
![[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,4,6-trimethylbenzoate;hydrochloride](/img/structure/B54295.png)
